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1-(Piperidin-2-yl)ethane-1,2-diol Documentation Hub

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  • Product: 1-(Piperidin-2-yl)ethane-1,2-diol
  • CAS: 5267-87-8

Core Science & Biosynthesis

Foundational

1-(Piperidin-2-yl)ethane-1,2-diol chemical structure and properties

This guide provides an in-depth technical analysis of 1-(Piperidin-2-yl)ethane-1,2-diol , a chiral piperidine derivative featuring a vicinal diol side chain. This molecule represents a significant structural motif in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Piperidin-2-yl)ethane-1,2-diol , a chiral piperidine derivative featuring a vicinal diol side chain. This molecule represents a significant structural motif in the fields of asymmetric synthesis, alkaloid chemistry, and glycosidase inhibition.

Executive Summary

1-(Piperidin-2-yl)ethane-1,2-diol (also chemically described as 2-(1,2-dihydroxyethyl)piperidine ) is a saturated heterocyclic compound containing a secondary amine within a piperidine ring and a polar 1,2-dihydroxyethyl side chain at the C2 position. Structurally, it serves as a "homo-iminosugar" analog, bridging the gap between simple piperidine alkaloids and complex polyhydroxylated glycosidase inhibitors like deoxynojirimycin (DNJ). Its dual functionality—combining a basic nitrogen center with a chelating diol moiety—makes it a valuable candidate for use as a chiral ligand in asymmetric catalysis and a scaffold for pharmaceutical intermediates.

Chemical Structure & Stereochemistry

Molecular Architecture

The molecule consists of a six-membered piperidine ring substituted at the 2-position with an ethane-1,2-diol group.

  • IUPAC Name: 1-(Piperidin-2-yl)ethane-1,2-diol

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 145.20 g/mol

  • Key Functional Groups:

    • Secondary Amine: Piperidine nitrogen (basic, pKa ~11).

    • Vicinal Diol: 1,2-Dihydroxyethyl chain (H-bond donor/acceptor, chelating agent).

Stereochemical Complexity

The molecule possesses two chiral centers :

  • C2 of the Piperidine Ring: The point of attachment for the side chain.

  • C1 of the Ethyl Chain: The carbon bearing the secondary hydroxyl group.

This configuration gives rise to four stereoisomers (two enantiomeric pairs), typically designated as erythro and threo forms (or syn and anti relative to the ring nitrogen).

  • (2R, 1'R) / (2S, 1'S): Threo-like configuration.

  • (2R, 1'S) / (2S, 1'R): Erythro-like configuration.

Technical Note: The relative stereochemistry between the ring nitrogen and the side-chain hydroxyls critically influences biological activity (e.g., enzyme binding affinity) and ligand efficiency in catalysis.

Physicochemical Properties

The following properties are derived from structural analogs and computational models, as specific experimental data for the isolated pure diastereomers is limited in open literature.

PropertyValue / DescriptionSignificance
Physical State Viscous liquid or low-melting solidHydrogen bonding network increases viscosity.
Solubility Highly soluble in Water, Methanol, EthanolAmphiphilic nature; polar diol + amine.
pKa (Conjugate Acid) ~10.8 - 11.2Typical for 2-alkylpiperidines; basicity is modulated by the inductive effect of the hydroxyl group.
LogP -0.5 to 0.5 (Estimated)Indicates good oral bioavailability but high hydrophilicity.
H-Bond Donors 3 (NH, 2x OH)Critical for enzyme active site interactions.
H-Bond Acceptors 3 (N, 2x O)Facilitates chelation with metal centers.

Synthesis & Manufacturing Routes

The synthesis of 1-(Piperidin-2-yl)ethane-1,2-diol typically proceeds via the modification of pyridine precursors, followed by ring reduction. This approach allows for the control of stereochemistry and scalability.[1]

Primary Route: From 2-Vinylpyridine

This is the most direct synthetic pathway, utilizing commercially available 2-vinylpyridine.

  • Dihydroxylation: 2-Vinylpyridine is treated with catalytic Osmium Tetroxide (OsO

    
    ) and N-methylmorpholine N-oxide (NMO) (Upjohn conditions) to yield 1-(pyridin-2-yl)ethane-1,2-diol .
    
    • Reaction Type: Sharpless Asymmetric Dihydroxylation (AD-mix) can be used here to set the C1' stereocenter.

  • Hydrogenation: The pyridine ring is reduced to a piperidine ring using heterogeneous catalysis (e.g., PtO

    
     or Rh/C under H
    
    
    
    atmosphere) in acidic media (AcOH/HCl).
    • Stereocontrol: The reduction of the pyridine ring creates the C2 chiral center. The diastereoselectivity (cis/trans relative to the side chain) depends on the catalyst and solvent.

Alternative Route: From Pipecolic Acid

Starting from (S)-Pipecolic acid (2-piperidinecarboxylic acid):

  • Esterification/Reduction: Convert to the aldehyde or Weinreb amide.

  • Homologation: Grignard addition or Wittig reaction followed by dihydroxylation (less efficient due to multiple steps).

Visualization of Synthesis Pathway

Synthesis VinylPyridine 2-Vinylpyridine (Starting Material) PyridineDiol 1-(Pyridin-2-yl)ethane-1,2-diol (Intermediate) VinylPyridine->PyridineDiol Dihydroxylation (OsO4, NMO) PiperidineDiol 1-(Piperidin-2-yl)ethane-1,2-diol (Target Molecule) PyridineDiol->PiperidineDiol Hydrogenation (H2, PtO2, AcOH)

Caption: Synthetic route from 2-vinylpyridine via dihydroxylation and catalytic hydrogenation.

Applications in Drug Discovery & Catalysis

Glycosidase Inhibition (Iminosugar Mimicry)

Structurally, 1-(Piperidin-2-yl)ethane-1,2-diol resembles a "cut-down" version of Deoxynojirimycin (DNJ) or Homomonojirimycin .

  • Mechanism: The protonated secondary amine mimics the oxocarbenium ion transition state of glycoside hydrolysis. The diol side chain mimics the hydroxyl groups of the sugar substrate, providing binding specificity.

  • Target Enzymes: Potential inhibitor of

    
    -glucosidases and 
    
    
    
    -galactosidases.[2]
  • Therapeutic Relevance: Compounds in this class are investigated for treating lysosomal storage disorders (as pharmacological chaperones), diabetes (carbohydrate absorption inhibitors), and viral infections.

Chiral Ligand in Asymmetric Catalysis

The molecule functions as a tridentate (N, O, O) or bidentate (N, O) ligand.

  • Application: Used in the enantioselective addition of organozinc reagents (e.g., Diethylzinc) to aldehydes.

  • Coordination: The piperidine nitrogen and the C1' hydroxyl group form a rigid chelate with the metal center (Zn, Cu), transferring chiral information to the substrate.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:

  • 1H NMR (D2O or CDCl3):

    • Ring Protons: Multiplets at

      
       1.4 – 1.8 ppm (C3, C4, C5) and 
      
      
      
      2.6 – 3.1 ppm (C6, C2).
    • Side Chain: Distinct signals for the methine proton (-CH(OH)-) at

      
       3.5 – 3.8 ppm and the methylene protons (-CH
      
      
      
      OH) at
      
      
      3.4 – 3.6 ppm.
    • Stereochemistry: The coupling constant (

      
      ) between H2 (ring) and H1' (side chain) differentiates erythro (
      
      
      
      ~ 4-6 Hz) and threo (
      
      
      ~ 7-9 Hz) isomers.
  • Mass Spectrometry (ESI-MS):

    • [M+H]+: m/z 146.12.

    • Fragmentation often shows loss of the side chain (CH

      
      OH or CH(OH)CH
      
      
      
      OH).
  • Infrared Spectroscopy (IR):

    • Broad band at 3200–3400 cm

      
       (O-H and N-H stretch).
      
    • Strong absorptions at 1050–1100 cm

      
       (C-O stretch).
      

Safety & Handling Protocols

As a secondary amine and diol, standard laboratory safety protocols apply.

  • Hazards:

    • Corrosivity/Irritation: Likely irritating to eyes, skin, and respiratory tract due to basicity (pH > 10 in solution).

    • Toxicity: Data is limited, but piperidine derivatives can exhibit neuroactive properties. Treat as a potential toxicant.

  • Handling:

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Handle in a fume hood to avoid inhalation of aerosols.

  • Storage:

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as secondary amines can absorb CO

      
       from the air to form carbamates.
      
    • Hygroscopic; keep tightly sealed.

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Piperidine Alkaloid Synthesis: Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron, 60(9), 1701–1729. Link

  • Iminosugars as Glycosidase Inhibitors: Stütz, A. E. (Ed.). (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH.
  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165–314.

Sources

Protocols & Analytical Methods

Method

Preparation of Piperidine-Based Chiral Auxiliaries for Asymmetric Synthesis: Application Notes and Protocols

Introduction: The Enduring Significance of Chiral Piperidines in Modern Chemistry The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry and natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Chiral Piperidines in Modern Chemistry

The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1] Its prevalence in a vast number of FDA-approved drugs and biologically active compounds stems from its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation. The introduction of chirality into the piperidine framework dramatically expands its chemical space and biological relevance. The precise stereochemical arrangement of substituents on the piperidine ring is often a critical determinant of a molecule's pharmacological activity, influencing its binding affinity, selectivity, and metabolic profile. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidines remains a highly active and important area of chemical research.[2]

This comprehensive guide provides detailed application notes and experimental protocols for the preparation and use of piperidine-based and piperidine-directed chiral auxiliaries in asymmetric synthesis. We will delve into the mechanistic underpinnings of these powerful synthetic tools, offering field-proven insights into experimental design and execution.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] The auxiliary introduces a chiral environment that directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the formation of one diastereomer in excess. After the desired stereocenter has been established, the chiral auxiliary is removed and can, in principle, be recovered for reuse.

The success of a chiral auxiliary-based synthesis hinges on several key factors:

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

  • High Diastereoselectivity: The auxiliary must exert a strong stereochemical bias, leading to the formation of the desired diastereomer in high excess.

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on the structure of the auxiliary and the reaction mechanism.

  • Availability of Both Enantiomers: Access to both enantiomers of the chiral auxiliary is desirable to enable the synthesis of both enantiomers of the target molecule.

I. Pseudoephedrine and Pseudoephenamine: Robust and Versatile Chiral Auxiliaries

Pseudoephedrine, a naturally occurring and inexpensive chiral amino alcohol, has been extensively developed by Andrew G. Myers and his group as a powerful and practical chiral auxiliary for the asymmetric alkylation of enolates.[4][5] Its utility has been further expanded with the introduction of pseudoephenamine, which offers several advantages, including enhanced crystallinity of derivatives and freedom from regulatory restrictions.[6]

Mechanistic Rationale

The Myers asymmetric alkylation protocol relies on the formation of a chiral tertiary amide from the substrate carboxylic acid and pseudoephedrine. Deprotonation with a strong base, typically lithium diisopropylamide (LDA), generates a conformationally rigid Z-enolate that is chelated to the lithium cation. This chelation, along with the steric bulk of the auxiliary, effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. The presence of lithium chloride is often crucial for achieving high rates and selectivities, likely by breaking up enolate aggregates.[7]

Diagram 1: Proposed Transition State for Asymmetric Alkylation of a Pseudoephedrine Amide

G cluster_0 Chelated Z-Enolate Transition State Li Li⁺ O_enolate O⁻ Li->O_enolate O_aux O Li->O_aux C_alpha O_enolate->C_alpha C_beta C_alpha->C_beta R_sub R C_alpha->R_sub N N C_beta->N N->Li Me Me N->Me C_aux1 N->C_aux1 Ph Ph H_aux H E_plus E⁺ E_plus->C_alpha Arrow Attack from less hindered face C_aux1->O_aux C_aux2 C_aux1->C_aux2 C_aux2->Ph C_aux2->H_aux

Caption: Chelation of the lithium cation directs electrophilic attack.

Protocol 1: Asymmetric Alkylation of N-Acyl-(+)-pseudoephedrine

This protocol details the preparation of the pseudoephedrine amide and its subsequent diastereoselective alkylation.

Part A: Preparation of N-Propionyl-(+)-pseudoephedrine Amide

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add pyridine (1.2 eq) to the solution.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with 1 M HCl. Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part B: Diastereoselective Alkylation

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous lithium chloride (2.0-2.2 eq) and anhydrous tetrahydrofuran (THF).

  • Amide Addition: Add a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add lithium diisopropylamide (LDA) solution (2.0-2.2 eq) dropwise to the stirred suspension. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5-4.0 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates completion.

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated ammonium chloride solution. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the α-substituted amide with high diastereoselectivity.[7]

Part C: Cleavage of the Auxiliary

The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, alcohol, or ketone. For example, acidic hydrolysis (e.g., refluxing with aqueous H₂SO₄) will yield the carboxylic acid.

II. N-tert-Butanesulfinyl Imines: A Gateway to Chiral 2-Substituted Piperidines

The use of N-tert-butanesulfinyl imines as chiral auxiliaries, pioneered by Jonathan A. Ellman, provides a powerful and versatile method for the asymmetric synthesis of amines.[8] This methodology is particularly well-suited for the synthesis of chiral 2-substituted piperidines through the diastereoselective addition of organometallic reagents to a chiral N-tert-butanesulfinyl imine derived from a suitable precursor.

Mechanistic Rationale

The N-tert-butanesulfinyl group serves a dual role: it activates the imine for nucleophilic attack and acts as a potent chiral directing group. The addition of a Grignard reagent is believed to proceed through a six-membered chair-like transition state where the magnesium atom is chelated by the nitrogen and oxygen atoms of the sulfinyl imine. This coordination, combined with steric hindrance from the bulky tert-butyl group, forces the nucleophile to attack from a specific face of the imine, resulting in high diastereoselectivity.[9]

Diagram 2: Asymmetric Synthesis of a 2-Substituted Piperidine

G start δ-Chloropentanal imine (R)-N-(tert-butylsulfinyl)- 5-chloropentan-1-imine start->imine aux (R)-tert-Butanesulfinamide aux->imine addition Diastereoselective Grignard Addition imine->addition grignard R-MgBr grignard->addition intermediate Adduct addition->intermediate cyclization Base-mediated Cyclization (Sₙ2) intermediate->cyclization product_aux 2-Substituted Piperidine with Auxiliary cyclization->product_aux cleavage Auxiliary Cleavage (e.g., HCl/MeOH) product_aux->cleavage final_product Enantiomerically Enriched 2-Substituted Piperidine cleavage->final_product

Sources

Application

Enzymatic Kinetic Resolution of Racemic Piperidine Diols

Application Note & Protocol Guide Executive Summary Chiral piperidine diols are privileged scaffolds in the synthesis of iminosugars, glycosidase inhibitors, and antiviral agents (e.g., Miglustat derivatives). However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Chiral piperidine diols are privileged scaffolds in the synthesis of iminosugars, glycosidase inhibitors, and antiviral agents (e.g., Miglustat derivatives). However, their synthesis often yields racemic mixtures. Traditional chemical resolution (e.g., diastereomeric salt formation) is often inefficient, with low yields (<50%) and complex workups.

This guide details the Enzymatic Kinetic Resolution (EKR) of racemic piperidine diols using lipases. Unlike chemical methods, EKR operates under mild conditions (neutral pH, ambient temperature) and offers high enantioselectivity (


). This protocol focuses on the use of Candida antarctica Lipase B (CAL-B) and Burkholderia cepacia lipase (PSL) for the selective acylation of N-protected piperidine diols.

Mechanistic Principles

To optimize this reaction, one must understand the Ping-Pong Bi-Bi mechanism utilized by serine hydrolases (lipases).

  • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (e.g., vinyl acetate), releasing the first product (acetaldehyde) and forming a stable acyl-enzyme intermediate.

  • Enantioselective Deacylation: The racemic piperidine diol enters the active site. The enzyme's chiral pocket allows only one enantiomer (the "fast" reacting enantiomer) to position its hydroxyl group correctly for nucleophilic attack on the acyl-enzyme.

  • Product Release: The acylated enantiomer is released, while the "slow" reacting enantiomer remains as the unreacted alcohol.

Visualization: The Catalytic Cycle

LipaseMechanism Enz Free Lipase (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acyl Donor AcylDonor Acyl Donor (Vinyl Acetate) ByProd Acetaldehyde (Tautomerized) AcylDonor->ByProd Leaving Group AcylEnz->Enz Regenerated FastProd Product A: Chiral Ester AcylEnz->FastProd Deacylation Substrate Racemic Piperidine Diol Substrate->AcylEnz Nucleophilic Attack (Fast Enantiomer) SlowProd Product B: Unreacted Diol Substrate->SlowProd No Reaction (Slow Enantiomer)

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed resolution of alcohols.

Pre-Experimental Strategy: Substrate Engineering

Critical Checkpoint: Never attempt EKR on free piperidine amines. Free secondary amines in the piperidine ring can act as competitive nucleophiles (forming amides instead of esters) or strip the essential water layer from the enzyme, deactivating it.

  • Mandatory Step: Protect the nitrogen.

    • Recommended: tert-Butyloxycarbonyl (Boc ) or Benzyloxycarbonyl (Cbz ).

    • Reasoning: These groups are bulky (enhancing chiral recognition) and electron-withdrawing (reducing amine nucleophilicity).

Regioselectivity in Diols: For vicinal diols (e.g., N-Boc-3,4-dihydroxypiperidine), lipases typically exhibit regioselectivity toward the less sterically hindered hydroxyl group (primary > secondary) or the hydroxyl group that fits the stereoelectronic requirements of the active site.

Protocol A: Enzyme & Solvent Screening (Micro-Scale)

Objective: Identify the optimal catalyst and solvent system before scale-up.

Materials
  • Substrate: rac-N-Boc-3,4-dihydroxypiperidine (10 mg per reaction).

  • Enzyme Kit: CAL-B (Novozym 435), PSL (Amano PS-IM), Candida rugosa (CRL).

  • Acyl Donor: Vinyl acetate (irreversible donor) or Isopropenyl acetate.

  • Solvents: MTBE (hydrophobic), Toluene, DIPE, THF (hydrophilic - use with caution).

Workflow
  • Preparation: In 2 mL HPLC vials, dissolve 10 mg of substrate in 1 mL of solvent.

  • Acyl Donor: Add 5 equivalents of vinyl acetate.

  • Initiation: Add 10 mg of immobilized enzyme.

  • Incubation: Shake at 30°C / 200 rpm.

  • Sampling: At

    
     and 
    
    
    
    , withdraw 50 µL. Filter through a 0.22 µm PTFE syringe filter.
  • Analysis: Analyze via Chiral HPLC (See Section 6).

Decision Matrix
ParameterObservationAction
Conversion (

)
< 5% after 24hSwitch to more polar solvent (THF) or increase Temp to 45°C.
Conversion (

)
> 50% quicklyReaction too fast. Lower Temp to 4°C or reduce enzyme load.
Selectivity (

)

Discard enzyme.
Selectivity (

)

Proceed to Scale-Up.

Protocol B: Preparative Scale Resolution

Objective: Resolution of 5.0 g of rac-N-Boc-3,4-dihydroxypiperidine.

Reagents & Equipment[1]
  • Substrate: 5.0 g (approx. 23 mmol) rac-N-Boc-3,4-dihydroxypiperidine.

  • Enzyme: Novozym 435 (Immobilized CAL-B), 500 mg (10% w/w relative to substrate).

  • Solvent: MTBE (Methyl tert-butyl ether), 100 mL (0.23 M concentration).

  • Acyl Donor: Vinyl acetate, 10.6 mL (5 equivalents).

  • Apparatus: Orbital shaker or overhead stirrer (avoid magnetic bars that grind the enzyme support).

Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask, dissolve the substrate in MTBE. Ensure the solution is clear.

  • Addition: Add vinyl acetate.

  • Equilibration: Add the enzyme (Novozym 435).

  • Reaction: Incubate at 30°C with gentle agitation (150 rpm).

    • Note: Do not overheat. Higher temperatures increase reaction rate but often decrease enantioselectivity (

      
      ).
      
  • Monitoring: Monitor conversion by HPLC every 4 hours.

    • Target: Stop reaction at Conversion (

      
      ) = 50% .
      
    • Theoretical Max Yield: 50% for each enantiomer.

  • Termination: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme.

    • Recycling: Wash the enzyme with MTBE and dry under vacuum. It can be reused 3-5 times.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc gradient. The Ester (product) is less polar and elutes first. The Alcohol (unreacted enantiomer) elutes second.

Workflow Visualization

Workflow Start Start: Racemic Substrate (N-Boc-Protected) Screen Step 1: Enzyme Screening (CAL-B vs PSL) Start->Screen Scale Step 2: Scale-Up (5g) Solvent: MTBE, Donor: Vinyl Acetate Screen->Scale Select Best E-value Monitor Step 3: Monitor Conversion Stop at c = 50% Scale->Monitor Workup Step 4: Filtration & Chromatography Monitor->Workup HPLC Confirmation Result Isolated Yields: (3R,4R)-Ester & (3S,4S)-Diol Workup->Result

Figure 2: Operational workflow for the preparative resolution.

Analytical Framework & Validation

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond absorption).

Calculation of Selectivity ( -Value)

The Enantiomeric Ratio (


) is the gold standard for assessing enzyme performance.[1] It is independent of conversion. Do not rely solely on 

. Use the Rakels/Chen equation :


Where:

  • 
     = Conversion (
    
    
    
    to
    
    
    ). Calculated as
    
    
    .
  • 
     = Enantiomeric excess of the substrate (unreacted diol).
    
  • 
     = Enantiomeric excess of the product (ester).[2]
    

Interpretation Table:

E-Value Interpretation Recommendation
1 - 10 Poor Selectivity Unusable. Change enzyme or solvent.
10 - 20 Moderate Acceptable for early R&D; requires recrystallization.
> 50 Excellent Ideal for drug development.

| > 200 | Perfect | "Kinetic Resolution" effectively acts as a filter. |

Troubleshooting Guide

ProblemRoot CauseSolution
Low Reaction Rate Enzyme dehydrationAdd molecular sieves or equilibrate enzyme at specific water activity (

).
Low Reaction Rate Steric hindranceSwitch from Vinyl Acetate (bulky transition) to Vinyl Propionate.
Low Selectivity (

)
Temperature too highLower temperature to 4°C or 15°C. Selectivity often increases as T decreases.
Side Reactions N-AcylationEnsure N-protection (Boc) is intact. Free amines react chemically with vinyl acetate.
Enzyme Aggregation Solvent polarityIn non-polar solvents, enzymes may clump. Use a support (Celite) or higher stirring speed.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Piperidines. Tetrahedron: Asymmetry.[3] Link

  • Gotor, V. , et al. (1997). Lipase-Catalyzed Resolution of 3-Hydroxypiperidine Derivatives. Journal of Organic Chemistry. Link

  • Rakels, J. L. L. , et al. (1993). Enzyme Kinetics: The Enantiomeric Ratio (E). Enzyme and Microbial Technology. Link

  • Perdicchia, D. , et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol. International Journal of Molecular Sciences. Link

  • Breuer, M. , et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Hydrophilic Piperidine Diols

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PIP-001 Subject: Troubleshooting Isolation & Purification of Polar Basic Amines (Iminosugars) Introduction: The "Perfect Storm" of Purification Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PIP-001 Subject: Troubleshooting Isolation & Purification of Polar Basic Amines (Iminosugars)

Introduction: The "Perfect Storm" of Purification

You are likely here because your compound is stuck in the aqueous layer, streaking on silica plates, or eluting in the void volume of your HPLC. Hydrophilic piperidine diols (often structural analogs of iminosugars) present a unique purification challenge because they combine two troublesome properties:

  • High Polarity: Multiple hydroxyl groups make them water-soluble and insoluble in standard organic extraction solvents (DCM, EtOAc).

  • Basic Nitrogen: The secondary amine interacts strongly with silanols on silica gel, leading to irreversible adsorption or severe peak tailing.

This guide moves beyond standard protocols to address the mechanistic failures in purifying these molecules.

Module 1: Chromatography Solutions (The "Sticky" Problem)

Decision Matrix: Selecting the Right Stationary Phase

Do not default to C18. For piperidine diols, C18 often fails due to "phase collapse" or lack of retention. Use this logic flow to select your method.

PurificationLogic Start Start: Crude Piperidine Diol Q_Scale What is your scale? Start->Q_Scale Scale_Large > 1 gram Q_Scale->Scale_Large Scale_Small < 100 mg (Analytical/Prep) Q_Scale->Scale_Small Method_SCX SCX (Catch & Release) Solid Phase Extraction Scale_Large->Method_SCX Crude Cleanup Method_Cryst Crystallization (Salt Formation) Scale_Large->Method_Cryst High Purity Req Q_Retention Is retention on C18 < 1 min? Scale_Small->Q_Retention Method_HILIC HILIC Mode (Amide/Zwitterionic) Q_Retention->Method_HILIC Yes (Too Polar) Method_IP Ion-Pairing HPLC (C18 + TFA/HFBA) Q_Retention->Method_IP No (Retained)

Caption: Logic flow for selecting purification method based on scale and polarity. Blue = Decision, Green = Bulk Method, Red = High-Res Method.

Troubleshooting Guide: HILIC & HPLC

Q: Why does my piperidine diol elute as a broad, ugly peak in HILIC mode? A: Mismatch between sample diluent and mobile phase.

  • The Mechanism: In Hydrophilic Interaction Liquid Chromatography (HILIC), water is the "strong" solvent. If you dissolve your hydrophilic sample in 100% water and inject it, the water plug travels down the column, disrupting the water-layer on the stationary phase and carrying your analyte with it.

  • The Fix: Dissolve your sample in 50:50 Acetonitrile:Water (or higher organic content if solubility permits). This ensures the sample "focuses" at the head of the column.

Q: I switched to HILIC, but retention times are shifting run-to-run. Is the column broken? A: HILIC columns require extensive equilibration.

  • The Mechanism: HILIC relies on the formation of a stable water-enriched layer on the surface of the polar stationary phase. This hydration layer takes much longer to establish than the monolayer in C18.

  • The Fix: Equilibrate with at least 20-30 column volumes before the first injection. If running a gradient, include a long re-equilibration step (5-10 mins) between runs.

Q: Can I use standard Silica Flash Chromatography? A: Only with "Basified" Silica.

  • The Mechanism: The acidic silanols (Si-OH) on standard silica will protonate your piperidine amine, causing it to stick irreversibly.

  • The Protocol:

    • Prepare your eluent (e.g., DCM/MeOH).

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to the solvent system.

    • Flush the column with this basic solvent before loading your sample to neutralize active sites.

Module 2: Isolation & Extraction (The "Water-Loving" Problem)

Traditional Liquid-Liquid Extraction (LLE) often fails because piperidine diols prefer the aqueous layer over DCM or Ethyl Acetate. The superior alternative is SCX (Strong Cation Exchange) Chromatography .

Protocol: SCX "Catch and Release"

This method uses the basicity of the piperidine nitrogen to capture the molecule, wash away non-basic impurities, and release the pure amine.

Materials:

  • SCX Cartridge (e.g., Strata-X-C or Isolute SCX-2).

  • Loading Solvent: 0.1 M HCl (aq) or MeOH.

  • Elution Solvent: 2M Ammonia in Methanol.

Step-by-Step Workflow:

SCX_Workflow Step1 1. LOAD Apply crude mix in acidic/neutral pH Step2 2. WASH Flush with MeOH (Removes neutrals/acids) Step1->Step2 Impurities to Waste Step3 3. ELUTE Flush with 2M NH3/MeOH (Releases Piperidine) Step2->Step3 Analyte Bound Step4 4. EVAPORATE Remove volatile NH3 and MeOH Step3->Step4 Collect Fraction

Caption: SCX "Catch and Release" mechanism. The piperidine binds to the sulfonic acid resin and is released only when pH > 10.

Q: My recovery from SCX is low (<50%). Where is my compound? A: The ionic interaction was too strong or the elution was insufficient.

  • Troubleshooting:

    • Check Elution pH: Ensure your ammonia/methanol solution is fresh. Ammonia is volatile; if the bottle was left open, the concentration may be < 1M, failing to deprotonate the amine.

    • Solvent Strength: Piperidine diols are very polar. If they don't dissolve well in pure MeOH, add 5-10% water to your elution solvent (e.g., 2M NH3 in 90:10 MeOH:Water).

Module 3: Detection (The "Invisible" Problem)

Piperidine diols lack conjugation, meaning they are UV-inactive (no absorption at 254 nm).

Q: How do I see my fractions during Flash/HPLC? A: You must use "Universal" detectors or derivatization.

MethodSuitabilityMechanismPros/Cons
ELSD / CAD Best Evaporative Light Scattering / Charged Aerosol+ Detects anything non-volatile.- Destructive (cannot recover analyzed portion).
RI (Refractive Index) GoodMeasures change in light refraction+ Non-destructive.- Incompatible with gradients (baseline drift).
Ninhydrin Stain TLC OnlyReacts with free amines to form "Ruhemann's Purple"+ Specific to amines.- Requires heating plate.
KMnO4 Stain TLC OnlyOxidizes diols/amines+ Very sensitive for diols.- Stains everything (fingerprints, etc.).

Module 4: Crystallization & Salt Formation

If chromatography is too expensive for your scale, exploit the basic nitrogen to form a crystalline salt.

Protocol: Hydrochloride Salt Formation

  • Dissolve crude piperidine oil in a minimal amount of Ethanol or Isopropanol .[1]

  • Add 1.1 equivalents of HCl (in dioxane or ether) dropwise. Do not use aqueous HCl if you want to precipitate the salt.

  • The solution should become cloudy. If not, add Diethyl Ether until turbidity persists.

  • Cool to 0°C or -20°C overnight.

  • Filter the white precipitate.

Q: I got a "gum" or "oil" instead of crystals. What now? A: This is common with hygroscopic amine salts.

  • The Fix: Triturate the oil. Add diethyl ether or hexanes to the oil and scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces nucleation. Alternatively, switch counter-ions (e.g., try Tartaric acid or Oxalic acid, which often form better lattices than HCl).

References

  • Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Phenomenex. (2024). Strata-X-C Strong Cation Exchange SPE Method Development Guide. Phenomenex Technical Resources. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic amines in HILIC and RPLC. LCGC North America, 35(6), 364-376. Link

  • Sigma-Aldrich. (2023). Fundamental Guide to HILIC Method Development. MilliporeSigma Applications. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support. Link

Sources

Optimization

Stability of 1-(Piperidin-2-yl)ethane-1,2-diol under acidic conditions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Case #492-B: Stability Profile of 1-(Piperidin-2-yl)ethane-1,2-diol in Acidic Media Executive Summary You hav...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Case #492-B: Stability Profile of 1-(Piperidin-2-yl)ethane-1,2-diol in Acidic Media

Executive Summary

You have inquired about the stability of 1-(Piperidin-2-yl)ethane-1,2-diol (Structure: A piperidine ring substituted at C2 with a vicinal diol side chain) when exposed to acidic conditions.

The short answer: This molecule exhibits high stability in dilute to moderately concentrated non-oxidizing acids (e.g., 1M–6M HCl, TFA) due to the protective inductive effect of the protonated piperidine nitrogen. However, specific risks regarding hygroscopicity and trace dehydration exist under forcing conditions (concentrated


, high heat).

Below is the detailed troubleshooting guide, structured to mirror our internal technical support protocols.

Module 1: Chemical Species & Thermodynamics

Q: What happens to the molecule immediately upon acidification? A: The first event is the protonation of the piperidine nitrogen (


).

In any acidic medium (pH < 9), the molecule exists almost exclusively as the ammonium cation . This is critical for stability because the positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carbon atoms.

  • Impact on Diol Stability: The -I effect destabilizes the formation of carbocations at the

    
    -carbon (the carbon connecting the ring to the diol). Since acid-catalyzed degradation of diols (like the Pinacol rearrangement) requires a carbocation intermediate, the ammonium group effectively raises the activation energy for degradation, "locking" the diol in place.
    

Q: Can I store the molecule in acid? A: Yes. The protonated salt (e.g., dihydrochloride or monohydrochloride) is the preferred storage form. It is significantly more resistant to oxidation than the free base.

Module 2: Stability Matrix & Solvent Compatibility

User Scenario: I need to perform a Boc-deprotection or an acidic workup. Which acids are safe?

Acid TypeConcentrationTemperatureStability RatingTechnical Notes
Hydrochloric Acid (HCl) 1M – 6M0°C – 60°CHigh Forms stable, hygroscopic hydrochloride salts. Ideal for Boc-removal.
Trifluoroacetic Acid (TFA) 20% – 100%0°C – 40°CHigh Standard deprotection conditions. Evaporation requires care to remove trace acid.
Sulfuric Acid (

)
Dilute (<2M)< 50°CModerate Stable, but sulfate salts are difficult to crystallize/remove.
Sulfuric Acid (

)
Conc. (>90%)> 60°CLow RISK: Dehydration to enol ethers or charring. Avoid.
Nitric Acid (

)
AnyAnyCritical Failure RISK: Oxidation of the amine or alcohol groups.

Module 3: Advanced Troubleshooting (Degradation Pathways)

Q: I see a new impurity peak after heating in strong acid. Is this the Pinacol rearrangement? A: It is possible but kinetically disfavored.

Standard vicinal diols undergo Pinacol Rearrangement in acid to form ketones/aldehydes. However, for 1-(Piperidin-2-yl)ethane-1,2-diol, the mechanism is inhibited by the ammonium group.

The Mechanism (and why it fails):

  • Protonation: An -OH group accepts a proton.

  • Leaving Group: Water leaves, generating a carbocation.[1]

  • Inhibition: The carbocation would form at the position

    
     or 
    
    
    
    to the ammonium nitrogen. The repulsion between the positive ammonium and the nascent carbocation destabilizes this transition state.

However, under forcing conditions (e.g., refluxing in 6M HCl for 24h+), the thermal energy may overcome this barrier, leading to dehydration products (aldehydes or enols).

Visualization of the Inhibition Pathway:

Pinacol_Stability Start 1-(Piperidin-2-yl)ethane-1,2-diol (Protonated Form) H_Attack Acid Attack (+H+) on C1'-OH Start->H_Attack Equilibrium TS_Carbocation Carbocation Intermediate (Alpha to Ammonium) H_Attack->TS_Carbocation High Energy Barrier (Destabilized by NH2+) Product Pinacol Product (Aldehyde/Ketone) TS_Carbocation->Product Rearrangement Inhibition ELECTROSTATIC REPULSION: Ammonium (+) repels Carbocation (+). Reaction is kinetically inhibited. TS_Carbocation->Inhibition

Figure 1: Mechanistic inhibition of acid-catalyzed rearrangement due to the proximal ammonium cation.

Module 4: Isolation & Handling FAQs

Q: My product is an oil after removing the acid. How do I get a solid? A: Piperidine-diol salts are notoriously hygroscopic and often form "oils" or "gums" due to water retention.

  • Protocol: Do not rely on simple rotary evaporation.

    • Dissolve the oily residue in a minimum amount of dry methanol .

    • Add diethyl ether or MTBE dropwise until cloudy.

    • Store at -20°C to induce crystallization.

    • Alternative: Lyophilization (freeze-drying) from water/dioxane is often the only way to get a free-flowing powder.

Q: Can I use Acetone to wash the glassware? A: NO. In the presence of acid traces, vicinal diols react rapidly with acetone to form acetonides (cyclic ketals). This is a common "ghost impurity" (+40 mass units) seen in LC-MS.

  • Correct Action: Use Methanol or Acetonitrile for cleaning and solvation during acidic handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134462, 1,2-Ethanediol. Retrieved from [Link][2]

    • Context: Provides baseline thermodynamic data for the ethane-1,2-diol moiety and stability constants.
  • Organic Chemistry Portal (2024). Synthesis of Piperidines: Recent Literature. Retrieved from [Link]

    • Context: Validates the stability of piperidine rings under various synthetic conditions, including acidic hydrogenation and cyclization.[3]

  • Context: Serves as a surrogate for handling precautions of amino-ethyl-piperidine derivatives, highlighting the hygroscopic and corrosive n
  • Royal Society of Chemistry (2023). Polymer Chemistry: The effect of 1,2-dipiperidinoethane derivatives. Retrieved from [Link]

    • Context: Demonstrates the thermal stability of piperidine-ethane linkages in polymeriz

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for 1-(Piperidin-2-yl)ethane-1,2-diol Purity Analysis

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical overview of the methodologies required to establish a well-characterized reference standard for 1-(Piperidin-2-yl)ethane-1,2-diol, a compound of interest in various research and development pipelines. Due to the limited commercial availability of certified reference standards for this specific molecule, this document will focus on the necessary analytical workflows to determine its purity and establish an "in-house" reference standard.

The Critical Role of a Well-Defined Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. In drug development, it is indispensable for:

  • Accurate quantification: Determining the exact amount of an active pharmaceutical ingredient (API) in a drug product.

  • Impurity profiling: Identifying and quantifying impurities that may affect the safety and efficacy of the drug.[1]

  • Method validation: Ensuring that analytical methods are accurate, precise, and reproducible.

Given the structural relationship of 1-(Piperidin-2-yl)ethane-1,2-diol to pharmacologically active molecules such as methylphenidate and its metabolites, a thorough understanding of its purity is crucial.[2] Potential impurities could arise from the synthetic route or degradation and may have their own pharmacological or toxicological profiles.

Comparative Analysis of Purity Determination Techniques

A multi-pronged analytical approach is essential to comprehensively assess the purity of a potential reference standard for 1-(Piperidin-2-yl)ethane-1,2-diol. The following table outlines the primary techniques and their respective strengths in this context.

Analytical TechniquePrincipleStrengths for Purity Analysis of 1-(Piperidin-2-yl)ethane-1,2-diolPotential Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Excellent for quantifying the main component and separating closely related impurities. UV detection is suitable for aromatic-containing impurities.The diol functional group may require specific column chemistries or mobile phase modifiers for optimal peak shape.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Highly sensitive for volatile and semi-volatile impurities. Mass spectrometry provides structural information for impurity identification.[5]Derivatization may be necessary to increase the volatility of the diol compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without a specific reference standard for the impurities.[1][6][7][8]Lower sensitivity compared to chromatographic techniques for trace impurities.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Provides accurate mass measurements for molecular formula confirmation and fragmentation patterns for structural elucidation of impurities.[9]Does not provide information on isomeric impurities without chromatographic separation.

Experimental Protocols for Purity Assessment

The following are detailed, step-by-step methodologies for the key experiments required to characterize a 1-(Piperidin-2-yl)ethane-1,2-diol reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of polar, piperidine-containing compounds.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (e.g., 1 mg/mL in mobile phase) inject Inject Standard and Sample prep_standard->inject prep_sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., Acetonitrile:Buffer) hplc_system HPLC System with UV Detector prep_mobile->hplc_system hplc_system->inject chromatogram Acquire Chromatogram inject->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: HPLC workflow for purity analysis.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable aqueous buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and filter through a 0.45 µm membrane. The mobile phase could be a gradient or isocratic mixture of this buffer with an organic modifier like acetonitrile. A typical starting point would be 80:20 Buffer:Acetonitrile.[4]

  • Standard and Sample Preparation: Accurately weigh and dissolve the 1-(Piperidin-2-yl)ethane-1,2-diol candidate material in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, or a wavelength where potential aromatic impurities might absorb).

  • Data Analysis: Calculate the purity by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is designed to identify volatile and semi-volatile impurities.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent derivatize Derivatization (Optional) (e.g., Silylation) dissolve->derivatize inject Inject Sample derivatize->inject gcms_system GC-MS System gcms_system->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection tic Analyze Total Ion Chromatogram detection->tic mass_spectra Identify Impurities by Mass Spectra Library Search tic->mass_spectra

Caption: GC-MS workflow for impurity identification.

Methodology:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Derivatization (if necessary): To improve the volatility of the diol, a derivatization step such as silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.

  • GC-MS Conditions:

    • Column: A low-polarity column such as a DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 500 amu).

  • Data Analysis: Identify peaks in the total ion chromatogram and compare their mass spectra to a reference library (e.g., NIST) for tentative identification of impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[7][8]

Experimental Workflow:

qNMR_Workflow prep Accurately weigh sample and internal standard (e.g., maleic acid) dissolve Dissolve in deuterated solvent (e.g., D2O or DMSO-d6) prep->dissolve acquire Acquire 1H NMR spectrum with quantitative parameters dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate signals of analyte and internal standard process->integrate calculate Calculate absolute purity using the known purity of the internal standard integrate->calculate

Caption: qNMR workflow for absolute purity determination.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the 1-(Piperidin-2-yl)ethane-1,2-diol sample and a certified internal standard (with a known purity) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purityanalyte = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Establishing the Reference Standard

Once the analytical data has been collected, a comprehensive Certificate of Analysis (CoA) should be generated for the in-house reference standard. This document should include:

  • Identification: Compound name, CAS number, molecular formula, and structure.

  • Purity: The purity value obtained from the primary method (e.g., qNMR) and the purity by chromatography (e.g., HPLC).

  • Identity Confirmation: Evidence from NMR and Mass Spectrometry.

  • Impurities: A list of identified and unidentified impurities with their respective levels.

By following these rigorous analytical procedures, researchers can confidently establish a well-characterized in-house reference standard for 1-(Piperidin-2-yl)ethane-1,2-diol, ensuring the accuracy and reliability of their future analytical work.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Cayman Chemical. (n.d.). Ritalinic Acid - Analytical Standards.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • LGC Standards. (n.d.). Ritalinic Acid | MM1031.04-0025 | CAS 19395-41-6.
  • Veeprho. (n.d.). Methylphenidate Related Compound A/ Ritalinic Acid (Free Base) | CAS 19395-41-6.
  • Veeprho. (n.d.). Ethylphenidate.
  • Dahlin, J. L., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications.
  • Sigma-Aldrich. (n.d.). Ritalinic acid analytical standard.
  • Sigma-Aldrich. (n.d.). Ritalinic acid 99 CP.
  • Ragged University. (n.d.). Ethylphenidate: An Analytical Profile.
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
  • ResearchGate. (n.d.). (PDF) Ethylphenidate: An Analytical Profile.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Sigma-Aldrich. (n.d.). 1-(2-Pyridyl)piperazine >=99%.
  • PubChem. (n.d.). Ethylphenidate.
  • AccuStandard. (n.d.). 1-(2-Pyridyl)piperazine derivative of 2,6-TDI.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Pharmaffiliates. (n.d.). Methylphenidate-impurities.
  • Sigma-Aldrich. (n.d.). 1-(2-Pyridyl)piperazine 98%.
  • Chem-Impex. (n.d.). 1-(2-Pyridyl)piperazine.
  • BenchChem. (n.d.). HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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